molecular formula C27H28N2O5S B2982753 N-(2,4-dimethoxyphenyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1251553-14-6

N-(2,4-dimethoxyphenyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2982753
CAS RN: 1251553-14-6
M. Wt: 492.59
InChI Key: MWHZCAXPDOMVTL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide, also known as compound X, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research into piperidine-4-yl-aminopyrimidines, a class related to the specified compound, has identified N-phenyl piperidine analogs as active against wild-type HIV-1 and resistant mutant viruses. These compounds exhibit broad potency due to their structural characteristics, underscoring the importance of the piperidine and pyrimidine moieties in inhibiting viral replication (Tang et al., 2010).

Antimicrobial and Antifungal Agents

Compounds derived from similar chemical frameworks have shown potential as antimicrobial and antifungal agents. For instance, certain benzodifuranyl and thiazolopyrimidine derivatives demonstrate significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparing favorably with standard drugs in tests (Abu‐Hashem et al., 2020).

Molecular Interactions with the CB1 Cannabinoid Receptor

Study of a structurally related antagonist, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716), offers insights into molecular interactions with the CB1 cannabinoid receptor. This research provides valuable information on the structural requirements for binding and antagonism at this receptor, which is relevant for developing treatments targeting the endocannabinoid system (Shim et al., 2002).

Antitubercular and Antibacterial Activities

Novel carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities. This research indicates that modifications to the pyrimidine moiety can lead to compounds with potent activity against tuberculosis and other bacterial infections, highlighting the versatility of the core structure for therapeutic applications (Bodige et al., 2020).

Soluble Epoxide Hydrolase Inhibition

Investigations into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives have identified them as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. These findings suggest potential therapeutic applications in treating conditions related to the enzyme's activity, demonstrating the therapeutic potential of modifications to the piperidine and pyrimidine core (Thalji et al., 2013).

properties

IUPAC Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-5-33-24-15-9-7-13-21(24)27-28-22(20(3)34-27)18-29(23-14-8-10-16-25(23)32-4)35(30,31)26-17-11-6-12-19(26)2/h6-17H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHZCAXPDOMVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide

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